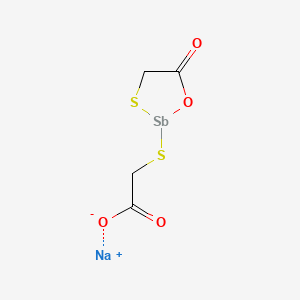
Antimony sodium thioglycollate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Antimony sodium thioglycollate is an antimony molecular entity. It has a role as a schistosomicide drug.
Aplicaciones Científicas De Investigación
Thermal Stability in PVC Resin
Organic antimony compounds, including those using thioglycollic acid, have been studied for their function as heat stabilizers in polyvinyl chloride (PVC) resin. Research shows that these compounds can significantly improve the thermal stability of PVC (Xie Jian-ying, 2007).
Anode Material in Sodium-Ion Batteries
Antimony has been explored as an anode material in sodium-ion batteries due to its high theoretical capacity. Innovations in the nanostructuring of antimony, such as the development of Sb@C coaxial nanotubes and Sb@C@TiO2 triple-shell nanoboxes, have shown excellent sodium storage properties and improved cycling stability and rate performance (Zhiming Liu et al., 2016), (M. Kong et al., 2020).
Synthesis of Antimony(III) Complexes
Studies have been conducted on the synthesis of Antimony(III) ternary complexes using thioglycollic acid. These complexes have been characterized for their chemical composition and structure, contributing to a deeper understanding of antimony-based compounds (Guo Ying-chen, 2005).
Antimony in Leishmaniasis Treatment
Research has explored the role of antimony compounds, such as sodium stibogluconate, in the treatment of leishmaniasis. These studies provide insight into the biomedical applications and the anti-proliferative activity of antimony compounds against various cancer cells (S. Hadjikakou et al., 2015).
Antimony Leaching from PET Plastics
Investigations into the leaching of antimony from polyethylene terephthalate (PET) plastics used for bottled drinking water have been conducted, highlighting the environmental and health considerations of antimony usage (P. Westerhoff et al., 2008).
Antimony Analysis in Engineering and Toxicology
Methods have been developed for the analysis of antimony using hydride generation-microwave plasma-atomic emission spectroscopy. This research is significant for applications in both engineering and toxicology fields (J. Fujihara & N. Nishimoto, 2020).
Propiedades
| 539-54-8 | |
Fórmula molecular |
C4H4NaO4S2S |
Peso molecular |
325 g/mol |
Nombre IUPAC |
sodium;2-[(5-oxo-1,3,2-oxathiastibolan-2-yl)sulfanyl]acetate |
InChI |
InChI=1S/2C2H4O2S.Na.Sb/c2*3-2(4)1-5;;/h2*5H,1H2,(H,3,4);;/q;;+1;+3/p-4 |
Clave InChI |
CKNQDJJWKSXPRU-UHFFFAOYSA-J |
SMILES |
C1C(=O)O[Sb](S1)SCC(=O)[O-].[Na+] |
SMILES canónico |
C1C(=O)O[Sb](S1)SCC(=O)[O-].[Na+] |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[1-Hydroxy-3-(5,6,7,8-tetrahydro-5,5,8,8-tetramethyl-2-naphthyl)-2-propynyl]benzoic acid](/img/structure/B1260512.png)
![4-[6-[(5R)-5-(methoxymethyl)-2-oxo-1,3-oxazolidin-3-yl]-1,3-benzothiazol-2-yl]butanenitrile](/img/structure/B1260513.png)
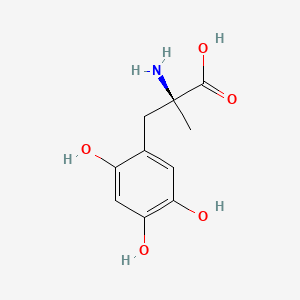
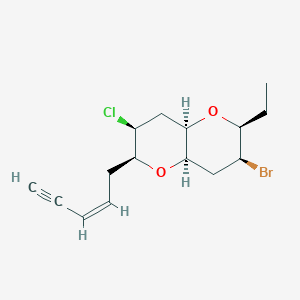
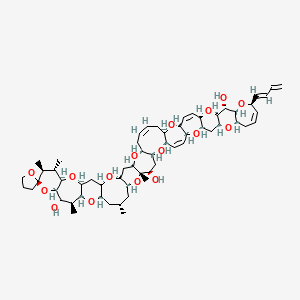
![N-[1-methyl-4-[(3-methylphenyl)methyl]-1,4-diazepan-6-yl]-1H-indazole-3-carboxamide;dihydrochloride](/img/structure/B1260522.png)
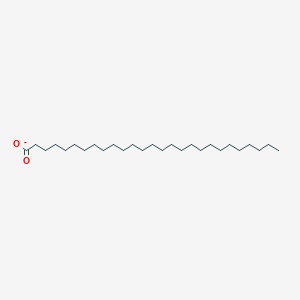
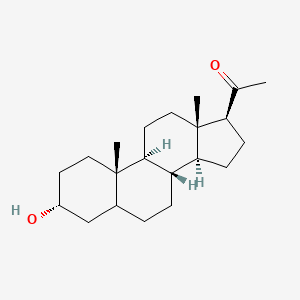
![1-azabicyclo[2.2.2]octan-3-yl (2S)-2-(hydroxymethyl)-4-methylsulfinyl-2-phenylbutanoate](/img/structure/B1260526.png)
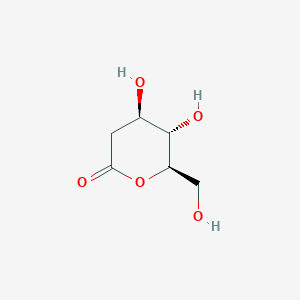
![(2S)-2-amino-4-[[(2S,3S,4R,5R)-5-(4-aminoimidazo[4,5-c]pyridin-1-yl)-3,4-dihydroxyoxolan-2-yl]methylsulfanyl]butanoic acid](/img/structure/B1260528.png)
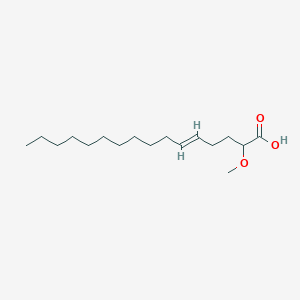
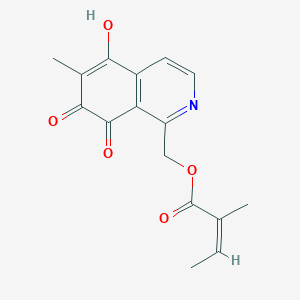
![(3R,4S,5S,7R,8R,9E,11S,15R,17R)-3,8-Dihydroxy-17-[(S)-hydroxy-[(3R)-2-methyl-3-[(Z,2S)-pent-3-en-2-yl]oxiran-2-yl]methyl]-4-methoxy-5,7,9,11,15-pentamethyl-1-oxacyclooctadec-9-ene-2,6,12,16-tetrone](/img/structure/B1260531.png)
